4-Bromo-6,8-difluoroquinoline

Description

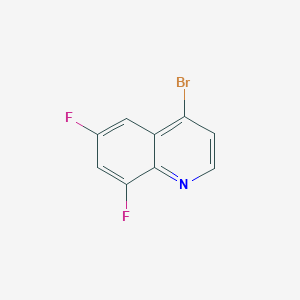

4-Bromo-6,8-difluoroquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4 and fluorine atoms at positions 6 and 6. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing quinolone-based antibiotics and other bioactive molecules. Its structure enables versatile functionalization, making it valuable for developing compounds with enhanced pharmacological properties.

Properties

CAS No. |

577692-34-3 |

|---|---|

Molecular Formula |

C9H4BrF2N |

Molecular Weight |

244.03 g/mol |

IUPAC Name |

4-bromo-6,8-difluoroquinoline |

InChI |

InChI=1S/C9H4BrF2N/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H |

InChI Key |

VDMKLKJLEPUQJH-UHFFFAOYSA-N |

SMILES |

C1=CN=C2C(=CC(=CC2=C1Br)F)F |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Br)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, molecular properties, and applications of 4-Bromo-6,8-difluoroquinoline and its analogs:

Key Observations:

Substituent Effects on Bioactivity: The amino group at position 5 in (R)-26a enhances antibacterial potency compared to bromine or methyl substituents. This derivative outperforms sparfloxacin (a fluoroquinolone antibiotic) and other azetidinyl/pyrrolidinyl derivatives in activity . Bromine at position 4 (as in the target compound) likely contributes to steric and electronic effects that influence reactivity in downstream synthetic modifications.

Role of Functional Groups: The ethyl ester group in this compound-3-carboxylic acid ethyl ester increases molecular weight and alters solubility, making it a precursor for prodrug formulations . Methyl substitution at position 2 (as in 4-Bromo-6,8-difluoro-2-methylquinoline) may reduce steric hindrance compared to bulkier groups, facilitating specific synthetic pathways .

Commercial and Research Relevance

- Antibacterial Agents: Derivatives like (R)-26a demonstrate the importance of fluorine and amino groups in enhancing quinolone activity against bacterial DNA gyrase. The target compound’s bromine substitution offers a synthetic handle for further derivatization to explore such bioactivity .

- Pharmaceutical Intermediates: Suppliers such as Hangzhou Zhongqi Chem and LEAP CHEM highlight the commercial demand for this compound-3-carboxylic acid ethyl ester, priced at €121–225 per 50–250 mg (purity ≥95%) . This reflects its utility in large-scale drug synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.